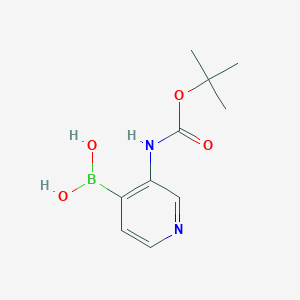

Ácido (3-((terc-butoxicarbonil)amino)piridin-4-il)borónico

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) . This indicates the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tert-butoxycarbonyl amino group.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not well-documented, boronic acids and their derivatives are known to participate in various types of reactions. For instance, they are commonly used in Suzuki-Miyaura cross-coupling reactions . Additionally, a study reports the catalytic protodeboronation of pinacol boronic esters, which could potentially be relevant .Aplicaciones Científicas De Investigación

Síntesis de Dipéptidos

El compuesto se utiliza en la síntesis de dipéptidos . El grupo terc-butoxicarbonil (Boc) es un grupo protector que se utiliza en la síntesis de péptidos. Protege el grupo amino, impidiendo que reaccione durante el proceso de síntesis. Una vez que se completa la síntesis, el grupo Boc se puede eliminar para revelar el grupo amino .

Aplicaciones de Líquidos Iónicos

El compuesto se utiliza en la creación de líquidos iónicos de aminoácidos (AAIL) . Estos líquidos iónicos tienen múltiples aplicaciones en la síntesis orgánica debido a sus propiedades únicas, como la baja volatilidad, la alta estabilidad térmica y la excelente capacidad de solvatación .

Reacciones de Acoplamiento Cruzado

El compuesto se utiliza con frecuencia en reacciones de acoplamiento cruzado catalizadas por metales, como las reacciones de Suzuki-Miyaura y Negishi . Estas reacciones se utilizan ampliamente en química orgánica para la formación de enlaces carbono-carbono .

Síntesis de Nuevos Líquidos Iónicos a Temperatura Ambiente

El compuesto se utiliza en la síntesis de nuevos líquidos iónicos a temperatura ambiente . Estos líquidos iónicos tienen una amplia gama de aplicaciones en varios campos, incluida la catálisis, la electroquímica y la ciencia de los materiales .

Captura Electrofílica de Intermediarios Arilometálicos

El compuesto se puede utilizar en la captura electrofílica de intermediarios arilometálicos con ésteres de borato . Este es un paso clave en muchos procesos sintéticos, incluida la síntesis de moléculas orgánicas complejas .

Reciclabilidad en Reacciones Modelo

Se ha demostrado que el compuesto es reciclable en reacciones modelo . Esta propiedad es muy deseable en química verde, ya que reduce los residuos y mejora la eficiencia de los procesos químicos .

Mecanismo De Acción

Target of Action

Boc-3-Aminopyridine-4-boronic acid, also known as (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the coupling reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by Boc-3-Aminopyridine-4-boronic acid . This reaction is widely applied in synthetic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway include the creation of a variety of complex organic compounds .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , which may impact its bioavailability in a laboratory setting.

Result of Action

The primary result of the action of Boc-3-Aminopyridine-4-boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This allows for the synthesis of a wide variety of complex organic compounds .

Action Environment

The efficacy and stability of Boc-3-Aminopyridine-4-boronic acid are influenced by several environmental factors. The Suzuki-Miyaura coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . Therefore, the compound is generally environmentally benign .

Análisis Bioquímico

Biochemical Properties

(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The boronic acid group in (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies and as a tool for probing biochemical pathways .

Cellular Effects

(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key enzymes and proteins involved in these pathways. For example, the compound may inhibit certain kinases or phosphatases, leading to alterations in cell signaling and gene expression. Additionally, (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid involves its ability to form covalent bonds with biomolecules. The boronic acid group can interact with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme activity and subsequent alterations in biochemical pathways. Additionally, the tert-butoxycarbonyl-protected amino group can undergo deprotection under certain conditions, allowing for further chemical modifications and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid can have sustained effects on cellular function, particularly in in vitro studies where it is used to probe biochemical pathways and enzyme activities .

Dosage Effects in Animal Models

The effects of (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid can cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have identified threshold effects, where the compound’s impact on biochemical pathways becomes more pronounced at certain dosage levels .

Metabolic Pathways

(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid is involved in various metabolic pathways, particularly those related to its role as a boronic acid reagent. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. The compound’s ability to form covalent bonds with biomolecules allows it to modulate enzyme activities and alter the flow of metabolites through specific pathways .

Transport and Distribution

Within cells and tissues, (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and tissues. The boronic acid group in (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid can interact with membrane transporters, influencing its uptake and distribution within cells .

Subcellular Localization

The subcellular localization of (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function within cells, allowing it to modulate specific biochemical pathways and processes .

Propiedades

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-6-12-5-4-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDJGFRQZHXGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572046 | |

| Record name | {3-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

227473-82-7 | |

| Record name | {3-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)